N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a phenyl group, and an isoindoline moiety, making it a versatile candidate for research in medicinal chemistry, materials science, and other domains.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-11-17-23-19(25-24-17)12-5-4-6-13(9-12)21-18(26)10-16-14-7-2-3-8-15(14)20(27)22-16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,27)(H,23,24,25) |
InChI Key |
AGTMMFYGNZLYPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and the isoindoline moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring and isoindoline moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: This compound shares structural similarities with the phenyl and benzamide groups.
Ethyl acetoacetate: Although structurally different, it is used in similar synthetic applications.
Uniqueness
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide stands out due to its unique combination of a triazole ring, phenyl group, and isoindoline moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antiproliferative, antioxidant, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure highlights the presence of a triazole ring and an isoindole moiety, which are known for their biological significance.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of similar triazole derivatives against various cancer cell lines. For instance, compounds derived from 1,2,4-triazoles demonstrated significant activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines. The median inhibitory concentration (IC50) values for these compounds ranged from 22 nM to 65 nM, indicating potent antiproliferative properties compared to standard drugs like erlotinib .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 3a | Panc-1 | 39 |
| 3b | MCF-7 | 31 |
| 3c | HT-29 | 22 |
| 3d | A-549 | 65 |
Antioxidant Activity
The antioxidant potential of similar triazole compounds has been investigated using DPPH radical scavenging assays. Compounds such as 3g and 3h exhibited promising antioxidant activities with scavenging percentages of approximately 70.6% and 73.5%, respectively, at a concentration of 10 µM. This activity is comparable to Trolox, a standard antioxidant .
Table 2: Antioxidant Activity of Triazole Derivatives
| Compound | DPPH Scavenging (%) at 10 µM |
|---|---|
| 3g | 70.6 |
| 3h | 73.5 |
| Trolox | 77.6 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been explored. Compounds containing the triazole ring showed moderate activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The presence of substituents on the triazole ring influenced the antimicrobial potency significantly .
Table 3: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Enterococcus faecalis | 12 |
Case Studies
A notable case study involved the synthesis and testing of a series of quinoline/1,2,4-triazole hybrids that revealed significant dual inhibitory action against CDK2 and EGFR with IC50 values of 1.60 µM and 0.40 µM respectively. These findings suggest that the compound may serve as a multi-target agent in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
